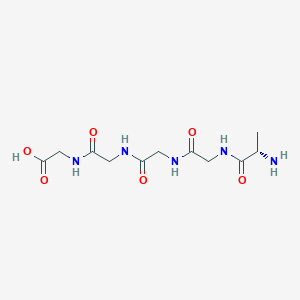
H-Ala-Gly-Gly-Gly-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Ala-Gly-Gly-Gly-Gly-OH is a useful research compound. Its molecular formula is C11H19N5O6 and its molecular weight is 317.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The applications of peptides containing alanine and glycine, such as H-Ala-Gly-OH and H-Gly-Gly-Gly-Gly-Ala-OH, are varied and expanding, particularly in the pharmaceutical, food, and cosmetic industries, as well as in biochemical research . These peptides are utilized for their roles in peptide synthesis, enzyme activity studies, and their potential therapeutic and cosmetic applications .
Research and Development
- Peptide Polymerization: L-alanylglycine can be polymerized using diphenylphosphoryl azide (DPPA) under various reaction conditions to create poly(L-alanylglycine), which has applications in material science .
- Solid-Phase Peptide Synthesis (SPPS): H-Gly-gly-gly-gly-ala-OH can be synthesized using SPPS, which involves the sequential addition of amino acids to a growing peptide chain. Common reagents include dicyclohexylcarbodiimide (DCC) for coupling and trifluoroacetic acid (TFA) for deprotection.
Studies on Related Peptides
- Carbonylated Peptides: Researchers have tested new derivatives of aminoadipic semialdehyde (Fmoc-Aea-OH) in the solid-phase synthesis of carbonylated peptides .
- Anticancer Research : Peptides similar to Boc-Ala-Gly-Gly-Gly-OH have been investigated for their ability to induce apoptosis in cancer cells, making them candidates for anticancer therapies.
Q & A
Basic Question: What are the optimal methodologies for synthesizing and purifying H-Ala-Gly-Gly-Gly-Gly-OH in laboratory settings?
Answer:
Solid-phase peptide synthesis (SPPS) is the most reliable method for synthesizing this compound. The Fmoc/t-Bu strategy is preferred due to its compatibility with automated synthesizers and reduced side reactions. Key steps include:
- Resin selection : Use Wang or Rink amide resin for C-terminal carboxyl or amide groups, respectively.
- Coupling cycles : Activate amino acids (e.g., H-Ala-OH, H-Gly-OH) with HBTU/DIPEA in DMF for 30–60 minutes per coupling .
- Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) ensures >95% purity. Monitor UV absorbance at 220 nm for peptide bonds .
Challenges : Glycine-rich sequences increase aggregation risks during synthesis. Incorporate DMSO (5–10%) into coupling steps to improve solvation .
Basic Question: How can researchers characterize the structural and conformational properties of this compound?
Answer:
Combine spectroscopic and computational methods:
- NMR : Acquire 1H-NMR in D2O or H2O at 25°C. Assign backbone amide protons (7.5–8.5 ppm) and glycine α-protons (3.8–4.2 ppm). Use TOCSY and NOESY to resolve overlapping signals in repetitive Gly residues .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (calc. 373.35 g/mol for C13H23N5O7).
- Circular dichroism (CD) : Analyze in aqueous buffers (pH 2–10) to detect secondary structures (e.g., random coil vs. β-sheet propensity) .
Data validation : Compare with reference spectra of similar peptides (e.g., H-Gly-Gly-Pro-Ala-OH) to identify deviations .
Basic Question: What protocols ensure the stability of this compound during storage and handling?
Answer:
- Storage : Lyophilize the peptide and store at -20°C in airtight vials under nitrogen. Avoid repeated freeze-thaw cycles.
- Solubility : Dissolve in 10 mM HCl (pH ~2) or 20% acetonitrile/water to prevent aggregation.
- Degradation monitoring : Use HPLC every 3–6 months to detect hydrolyzed or oxidized byproducts (e.g., cleavage at Ala-Gly bonds) .
Advanced Question: How can researchers design experiments to investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface plasmon resonance (SPR) : Immobilize the peptide on a CM5 chip and screen for binding partners (e.g., proteases) in real-time. Use kinetic analysis (ka/kd) to quantify affinity .
- Fluorescence polarization : Label the peptide with FITC and measure binding to target proteins (e.g., albumin) via changes in rotational diffusion .
- Enzymatic assays : Incubate with trypsin or chymotrypsin and monitor cleavage via HPLC or MS. Glycine-rich regions may resist proteolysis due to conformational flexibility .
Controls : Include scrambled-sequence peptides to rule out nonspecific interactions.
Advanced Question: How should researchers resolve contradictions in experimental data (e.g., conflicting NMR and CD results)?
Answer:
- Triangulation : Cross-validate data using orthogonal techniques. For example, if NMR suggests rigidity but CD indicates a random coil, perform MD simulations to model conformational dynamics .
- Sample conditions : Ensure consistency in buffer composition, temperature, and peptide concentration. Glycine’s flexibility may lead to pH-dependent structural changes .
- Statistical analysis : Apply multivariate methods (e.g., PCA) to identify outliers or confounding variables .
Case study : If solubility issues skew CD results, repeat experiments with sonicated or filtered samples .
Advanced Question: What strategies enable site-specific modifications of this compound for functional studies (e.g., fluorophore labeling)?
Answer:
- N-terminal modification : React the peptide with succinimidyl esters (e.g., FITC-NHS) in pH 8.5 borate buffer. Purify via size-exclusion chromatography .
- Side-chain tagging : Introduce a cysteine residue during synthesis (e.g., replace a Gly with Cys) for maleimide-based conjugation.
- Click chemistry : Incorporate propargylglycine (Pra) at specific positions for copper-catalyzed azide-alkyne cycloaddition .
Validation : Use MS/MS to confirm modification sites and quantify labeling efficiency .
特性
分子式 |
C11H19N5O6 |
|---|---|
分子量 |
317.3 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N5O6/c1-6(12)11(22)16-4-9(19)14-2-7(17)13-3-8(18)15-5-10(20)21/h6H,2-5,12H2,1H3,(H,13,17)(H,14,19)(H,15,18)(H,16,22)(H,20,21)/t6-/m0/s1 |
InChIキー |
KKDNCTXCWZJBBV-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
正規SMILES |
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
配列 |
AGGGG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















